molecular formula C9H9ClN2O B8559349 4-(6-Chloropyridazin-3-yl)-2-methylbut-3-yn-2-ol

4-(6-Chloropyridazin-3-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B8559349
M. Wt: 196.63 g/mol
InChI Key: PCDAOWNMPUBEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyridazin-3-yl)-2-methylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-(6-chloropyridazin-3-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C9H9ClN2O/c1-9(2,13)6-5-7-3-4-8(10)12-11-7/h3-4,13H,1-2H3

InChI Key

PCDAOWNMPUBEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=NN=C(C=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,6-dichloropyridazine (250 mg, 1.68 mmol) and 2-methylbut-3-yn-2-ol (282 mg, 3.36 mmol) in DMF (4 mL) were added CuI (64 mg, 0.33 mmol), triethylamine (0.47 mL, 3.36 mmol), and palladium tetrakis triphenylphosphine (194, 0.168 mmol). The solution was degassed and heated to 80° C. overnight. The residue was worked up with EtOAc and water, dried with MgSO4, filtered, and concentrated. Column chromatography on silica gel 100% Hex to 100% EtOAc provided the title compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0.168 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
64 mg
Type
catalyst
Reaction Step One

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